N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0639685 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solvent-Dependent Conformational System of Hydroxyureas
- This study discusses the effect of solvent-dependent conformational changes on the physical properties and biological actions of hydroxyurea and its analogues, which are structurally related to N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea. These conformational changes impact the hydrophilicity and biological activity of these compounds (Parker, Lemke, & Moore, 1977).
Synthesis of Aryl ω‐(1‐Methyl‐5‐Imidazolyl)alkyl Ketones
- This research outlines the successful synthesis of various ketones, including 2,4-dichlorophenyl analogues, highlighting the chemical processes involved in creating these complex structures and their potential applications in various fields (Lee, Huang, Zaw, & Bauer, 1998).
Characterization of N-(3,4-dichlorophenyl)-N′-(Methylbenzoyl)thiourea Derivatives
- This paper focuses on the synthesis and characterization of thiourea derivatives, which are structurally similar to this compound. These compounds were analyzed using spectroscopic techniques, revealing insights into their chemical structures and properties (Yusof, Jusoh, Khairul, & Yamin, 2010).
Spectroscopic Characterization of Cathinone Derivatives
- This research involves the comprehensive chemical characterization of cathinone derivatives, including N-
Degradation Studies of 2,4-Dichlorophenoxyacetic Acid
- In this study, the degradation process of 2,4-dichlorophenoxyacetic acid was investigated, focusing on the transient products formed during mineralization. This research is crucial for understanding the environmental impact and degradation pathways of compounds like this compound (Sun & Pignatello, 1993).
Binding Affinity at Sigma Receptor
- This paper investigates the binding affinity of a specific compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, at the sigma receptor. The study provides insights into the pharmacological potential of similar compounds, including this compound (de Costa et al., 1992).
Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates
- This research describes the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. It showcases an innovative methodology for synthesizing complex molecules related to this compound, with potential applications in various chemical industries (Machado et al., 2011).
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-propylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-6-15-12(17)16-8(2)10-5-4-9(13)7-11(10)14/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOSBVAAFRKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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